An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-1-hexene
An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-1-hexene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, its reactivity is primarily characterized by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Dimethyl-1-hexene, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison for research and development applications.
Chemical and Physical Properties
The core properties of 2,5-Dimethyl-1-hexene are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.
Physical Properties
| Property | Value | Unit |
| Molecular Formula | C8H16 | |
| Molecular Weight | 112.21 | g/mol |
| CAS Number | 6975-92-4 | |
| IUPAC Name | 2,5-dimethylhex-1-ene | |
| Boiling Point | 112 | °C |
| Density | 0.717 | g/mL |
| Refractive Index | 1.411 |
Spectroscopic Data
¹H NMR (Proton NMR) Data
| Peak Assignment | Chemical Shift (ppm) |
| A | 4.67 |
| B | 2.006 |
| C | 1.715 |
| D | 1.536 |
| E | 1.317 |
| F | 0.894 |
¹³C NMR (Carbon-13 NMR) Data
A representative ¹³C NMR spectrum for 2,5-Dimethyl-1-hexene would show distinct peaks for each of the eight carbon atoms in their unique chemical environments. The approximate chemical shifts are as follows:
| Carbon Environment | Approximate Chemical Shift (ppm) |
| C=C (quaternary) | ~145 |
| C=C (primary) | ~110 |
| CH (tertiary) | ~35 |
| CH2 (secondary) | ~38, ~25 |
| CH3 (primary) | ~22, ~22, ~22 |
Synthesis of 2,5-Dimethyl-1-hexene
2,5-Dimethyl-1-hexene can be synthesized through various methods. The industrial production often involves the dimerization of isobutene. For laboratory-scale synthesis, the Wittig reaction and the Grignard reaction followed by dehydration are common and versatile methods.
Synthesis via Dimerization of Isobutene (Industrial Method)
The dimerization of isobutene is an effective industrial method for producing 2,5-Dimethyl-1-hexene.[1][2] This process typically involves reacting isobutene in the presence of a catalyst under controlled temperature and pressure. One studied approach involves the co-feeding of hydrogen sulfide (B99878) (H2S) which facilitates the reaction.[1][2]
Optimal Reaction Conditions:
-
Temperature: 375 °C[2]
-
Molar Ratio of Isobutene to H2S: 2/1[2]
-
Total Feed Pressure: 1.0 to 3.0 atm[2]
Experimental Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde.[3] To synthesize 2,5-Dimethyl-1-hexene, methyltriphenylphosphonium (B96628) bromide would be reacted with 4-methyl-2-pentanone (B128772).
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
4-Methyl-2-pentanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon) setup
Methodology:
-
Ylide Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane to the suspension via the dropping funnel with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. This can be largely removed by precipitation from a nonpolar solvent like hexane or by column chromatography.
-
The resulting liquid can be further purified by fractional distillation.
-
Experimental Protocol 2: Synthesis via Grignard Reaction and Dehydration
This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene.[4] For 2,5-Dimethyl-1-hexene, the Grignard reagent would be isobutylmagnesium bromide, and the ketone would be acetone (B3395972).
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Acetone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Apparatus for Grignard reaction (as in Protocol 1) and dehydration (distillation setup)
Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask, place magnesium turnings and a small crystal of iodine.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness indicate the start of the reaction.
-
Add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of acetone in anhydrous diethyl ether dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up to Isolate the Alcohol:
-
Cool the reaction mixture in an ice bath and slowly add dilute H₂SO₄ or HCl to quench the reaction and dissolve the magnesium salts.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (2,5-dimethyl-2-hexanol).
-
-
Dehydration of the Alcohol:
-
Set up a simple distillation apparatus with the crude alcohol in the distilling flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).
-
Heat the mixture to distill the alkene product as it is formed. The boiling point of 2,5-Dimethyl-1-hexene is approximately 112 °C.
-
Wash the distillate with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Dry the product over a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final fractional distillation for purification.
-
Purification Protocols
The primary methods for purifying 2,5-Dimethyl-1-hexene are fractional distillation and column chromatography.
Fractional Distillation
Fractional distillation is effective for separating 2,5-Dimethyl-1-hexene from impurities with different boiling points, such as isomeric byproducts or residual starting materials.[5]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude 2,5-Dimethyl-1-hexene in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Slowly heat the flask.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 2,5-Dimethyl-1-hexene (approximately 112 °C).
-
Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Column Chromatography
For removing more polar impurities, such as triphenylphosphine oxide from a Wittig synthesis, column chromatography is a suitable method.[6]
Materials:
-
Chromatography column
-
Silica (B1680970) gel or alumina (B75360) (stationary phase)
-
A nonpolar eluent, such as hexane (mobile phase)
-
Collection flasks or test tubes
Procedure:
-
Pack the chromatography column with a slurry of silica gel in hexane.
-
Load the crude product, dissolved in a minimal amount of hexane, onto the top of the column.
-
Elute the column with hexane. Since 2,5-Dimethyl-1-hexene is nonpolar, it will travel down the column relatively quickly.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Safety and Handling
2,5-Dimethyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[7]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
-
Keep the container tightly closed.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical/ventilating/lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place. Keep cool.
-
Store locked up.
In Case of Exposure:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
